molecular formula C11H12ClN3 B8104800 6-chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine

6-chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B8104800
M. Wt: 221.68 g/mol
InChI Key: RYMMEBQLAJYLHC-UHFFFAOYSA-N
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Description

6-Chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine is a chemical compound belonging to the class of pyrazolo[4,3-c]pyridines This compound features a pyrazole ring fused to a pyridine ring, with chlorine, cyclopropyl, and ethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the cyclization of hydrazine derivatives with β-keto esters or β-diketones under acidic conditions. Subsequent chlorination and alkylation steps introduce the chlorine and ethyl groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: 6-Chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine has shown biological activity in various assays, including antimicrobial and antiviral tests. Its derivatives are being explored for their potential use in developing new therapeutic agents.

Medicine: The compound and its derivatives are being investigated for their pharmacological properties. They have shown promise in preclinical studies for treating conditions such as inflammation, cancer, and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique structure makes it suitable for applications in polymer chemistry and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism by which 6-chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

  • 6-Chloro-1H-pyrazolo[4,3-c]pyridine

  • 3-Cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine

  • 6-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine

Uniqueness: 6-Chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties compared to its analogs. Its enhanced reactivity and potential for diverse derivatization make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

6-chloro-3-cyclopropyl-1-ethylpyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-2-15-9-5-10(12)13-6-8(9)11(14-15)7-3-4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMMEBQLAJYLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=NC=C2C(=N1)C3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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